1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone
Overview
Description
1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Mechanism of Action
Target of Action
Related compounds such as substituted (1-(benzyl)-1h-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives have shown to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure .
Mode of Action
Similar compounds have been found to bind to the colchicine binding site of tubulin . This binding can inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest .
Biochemical Pathways
Disruption of this process can lead to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have shown to induce apoptosis in cancer cells, such as bt-474 cells . Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis and is often targeted in cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone can be synthesized using “Click” chemistry, a popular method for creating triazole rings. One common approach involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst. This reaction is typically carried out in an aqueous medium, making it environmentally friendly .
Industrial Production Methods: Industrial production of triazole compounds often involves large-scale “Click” chemistry reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the reaction conditions can be optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different triazole-based products.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring .
Scientific Research Applications
1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Triazole derivatives are explored for their antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Comparison with Similar Compounds
- 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethanone
- 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethanone
- 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone
Comparison: 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone is unique due to its specific substitution pattern on the triazole ring. This substitution can influence its chemical reactivity and biological activity. For instance, the methyl group at the 1-position can enhance its lipophilicity, potentially improving its ability to cross cell membranes .
Properties
IUPAC Name |
1-(3-methyltriazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4(9)5-3-6-7-8(5)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEAKYQSJVMRDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=NN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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